Dmt-Pro-Tmp-Phe-NH2, also known as 2’,6’-dimethyltyrosine-proline-tryptophan-phenylalanine amide, is a synthetic peptide that incorporates four amino acids with an amide group at the C-terminus. This compound is specifically designed to interact with opioid receptors, particularly the μ-opioid receptor, which plays a pivotal role in pain modulation and analgesia. The inclusion of 2’,6’-dimethyltyrosine enhances the peptide's stability and bioactivity compared to its natural counterparts, making it a subject of interest in pharmacological research aimed at developing new analgesics.
Dmt-Pro-Tmp-Phe-NH2 is classified as a synthetic opioid peptide analog. Its structure is derived from naturally occurring opioid peptides but modified to improve its pharmacological properties. The compound is synthesized primarily for research purposes, particularly in the fields of medicinal chemistry and pharmacology.
The synthesis of Dmt-Pro-Tmp-Phe-NH2 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The synthesis process can be summarized as follows:
Dmt-Pro-Tmp-Phe-NH2 has a complex molecular structure characterized by its specific arrangement of amino acids and functional groups. The compound's molecular formula is , with a molecular weight of approximately 356.42 g/mol.
VSEYLDNPHYTJMJ-AVTOYXFISA-N.C[C@H]([C@@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)[C@@H](CC5=CC=CC=C5)N)(C)C.Dmt-Pro-Tmp-Phe-NH2 can undergo various chemical reactions:
| Reaction Type | Reagents Used | Conditions |
|---|---|---|
| Oxidation | Hydrogen peroxide | Mild conditions |
| Reduction | Sodium borohydride | Specific conditions |
| Substitution | Various nucleophiles | Appropriate conditions |
These reactions may yield oxidized derivatives or substituted forms of the peptide.
Dmt-Pro-Tmp-Phe-NH2 primarily exerts its effects through interaction with the μ-opioid receptor. Upon binding, it induces conformational changes in the receptor that trigger downstream signaling pathways, including:
These actions collectively lead to reduced neuronal excitability and transmission of pain signals, contributing to its potential analgesic properties.
These properties make Dmt-Pro-Tmp-Phe-NH2 suitable for various experimental applications in pharmacology.
Dmt-Pro-Tmp-Phe-NH2 has several significant applications in scientific research:
The conceptual framework for bifunctional ligands emerged from observations of endogenous opioid peptide systems and their interactions with non-opioid pathways. Early strategies focused on connecting discrete pharmacophores through covalent linkers, yielding chimeric molecules with dual receptor affinities. Subsequent generations incorporated integrated pharmacophores where single amino acid substitutions conferred multifunctionality, exemplified by the dermorphin-derived tetrapeptide DALDA (H-Dmt-D-Arg-Phe-Lys-NH₂). This evolution prioritized drug-like properties, including metabolic stability and blood-brain barrier (BBB) penetration, through strategic incorporation of unnatural amino acids and conformational constraints [4] [5] [8].
Table 1: Generational Progression in Bifunctional Opioid Ligand Design
| Generation | Design Strategy | Representative Compounds | Key Limitations | |
|---|---|---|---|---|
| First | Covalent linkage of pharmacophores | Morphiceptin-glycopeptide conjugates | Poor metabolic stability; low BBB penetration | |
| Second | Global backbone modifications | Cyclic endomorphin analogs (e.g., ZH853) | Synthetic complexity; variable receptor selectivity | |
| Third | Unnatural amino acid substitutions | DALDA; [Dmt¹]DALDA | Limited oral bioavailability | |
| Fourth | Hybrid address-message domains | KGOP01; Dmt-Pro-Tmp-Phe-NH₂ | Optimized receptor engagement profiles | [2] [4] [5] |
The current paradigm emphasizes "message-address" domain optimization, where N-terminal modifications (message domain) drive receptor activation potency, while C-terminal modifications (address domain) fine-tune receptor selectivity and auxiliary functions. This approach is exemplified by Dmt-Pro-Tmp-Phe-NH₂, where the 2',6'-dimethyltyrosine (Dmt) message domain ensures high-affinity MOR engagement, and the C-terminal address domain incorporates novel residues like Tmp (2,2,6,6-tetramethylpiperidine-4-amino-4-carboxylic acid) to confer additional pharmacological activities [2] [5] [8].
Mono-mechanistic MOR agonists suffer from dose-limiting adverse effects due to the broad distribution of opioid receptors in physiological systems beyond nociception. Multifunctional peptides address this limitation through three synergistic mechanisms:
Receptor Crosstalk Modulation: Compounds like [Dmt¹]DALDA exhibit triple action: (1) potent MOR agonism (Kᵢ = 0.143 nM), (2) norepinephrine reuptake inhibition (IC₅₀ = 4.1 µM), and (3) endogenous opioid release. This produces supra-additive analgesia by co-activating opioid and α₂-adrenergic pathways in the spinal cord, reducing required MOR activation thresholds [4] [8].
Heterodimer-Specific Signaling: Peptides designed with biased address domains can selectively activate MOR heterodimers (e.g., MOR-DOR heteromers), triggering unique G-protein coupling profiles that dissociate analgesia from respiratory depression. This exploits spatial organization of receptors in pain pathways versus brainstem respiratory centers [4].
Metabolic Stabilization: Incorporation of D-amino acids (e.g., D-Arg² in DALDA) and non-natural residues (e.g., Tmp in Dmt-Pro-Tmp-Phe-NH₂) confers resistance to peptidases, extending duration of action. Systemic stability allows peripheral activity, useful for neuropathic and inflammatory pain states where central delivery is undesirable [2] [4] [8].
This polypharmacology enables lower effective doses at primary targets, reducing off-target side effects while maintaining efficacy in complex pain states resistant to single-mechanism agents.
Dmt (2',6'-dimethyl-L-tyrosine) serves as a privileged scaffold in opioid peptidomimetics due to its enhanced receptor affinity and metabolic stability compared to tyrosine. The methyl groups at tyrosine's ortho positions create steric hindrance against enzymatic degradation while promoting optimal positioning within the MOR binding pocket. Dmt-containing peptides are classified into three structural categories:
Linear Tetrapeptides: Characterized by the conserved N-terminal sequence Dmt-Xaa-Yaa-Zaa-NH₂, where Xaa is typically D-Arg or D-Lys (enhancing cationicity and stability), Yaa modulates receptor selectivity, and Zaa influences membrane interaction. DALDA (Dmt-D-Arg-Phe-Lys-NH₂) represents this class, exhibiting 218-fold greater subcutaneous potency than morphine but limited BBB penetration due to high cationic charge [4] [8].
Conformationally Constrained Analogs: Feature cyclization or rigid amino acid substitutions (e.g., Aba: 4-amino-tetrahydro-2-benzazepinone) to stabilize bioactive conformations. KGOP01 (Dmt-D-Arg-Aba-βAla-NH₂) exemplifies this class, where Aba restricts backbone flexibility, enhancing MOR affinity (Kᵢ = 0.08 nM) and selectivity over DALDA [8].
Address-Modified Hybrids: Incorporate non-canonical address domains with secondary pharmacological functions. Dmt-Pro-Tmp-Phe-NH₂ belongs here, where Tmp introduces a sterically hindered piperidine moiety that may engage non-opioid targets. Structural analysis reveals:
CAS No.: 172886-23-6
CAS No.: 79-89-0
CAS No.: 19519-55-2
CAS No.: